molecular formula C21H20FN3O4S2 B2933990 2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1021264-84-5

2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2933990
CAS No.: 1021264-84-5
M. Wt: 461.53
InChI Key: QVWIJEAUYSPTCZ-UHFFFAOYSA-N
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Description

2-((5-((4-Ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide ( 1021264-84-5) is a small molecule with a molecular formula of C21H20FN3O4S2 and a molecular weight of 461.53 g/mol . This acetamide derivative features a complex structure that incorporates a dihydropyrimidinone core, a phenylsulfonyl group, and a fluorinated aniline moiety, making it a compound of significant interest in medicinal chemistry and drug discovery research . Its calculated density is 1.40±0.1 g/cm³ at 20 °C, and it has a predicted pKa of 4.84±0.50, which are critical parameters for understanding its behavior in biological systems . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules. It also serves as a valuable pharmacophore for probing biological pathways, particularly those involving enzymes that are inhibited by sulfonamide and pyrimidine-based structures. The compound is offered with a purity of 90% or higher and is available for purchase in quantities ranging from 2mg to 25mg . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4S2/c1-3-14-5-8-16(9-6-14)31(28,29)18-11-23-21(25-20(18)27)30-12-19(26)24-15-7-4-13(2)17(22)10-15/h4-11H,3,12H2,1-2H3,(H,24,26)(H,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWIJEAUYSPTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure

The compound features a unique combination of functional groups:

  • A pyrimidine ring , which is known for its role in various biological systems.
  • A sulfonyl group that enhances solubility and reactivity.
  • A thioacetamide moiety , which can influence the compound's interaction with biological targets.

Synthesis

The synthesis typically involves multi-step reactions starting from simpler precursors. Key steps include:

  • Formation of the Pyrimidine Ring : Using condensation reactions with urea derivatives.
  • Introduction of the Sulfonyl Group : Achieved through sulfonation reactions.
  • Thioacetamide Formation : By reacting intermediates with thioacetic acid.
  • Final Coupling : Combining the pyrimidine derivative with an amine to form the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in disease pathways. Preliminary studies suggest it may exhibit:

  • Anticancer Properties : Potential inhibition of cancer cell proliferation.
  • Antimicrobial Activity : Possible effects against bacterial and fungal strains.

Case Studies and Research Findings

  • Anticancer Activity :
    • In vitro studies have shown that similar compounds exhibit significant cytotoxicity against various cancer cell lines, including leukemia and breast cancer cells. For example, compounds structurally related to our target have demonstrated IC50 values in the low micromolar range against multiple cancer types .
  • Antimicrobial Effects :
    • Research indicates that derivatives of thioacetamides possess antibacterial properties, which could be extrapolated to our compound. For instance, thiosemicarbazone derivatives have shown promising results against resistant bacterial strains .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, similar to other sulfonamide derivatives that target dihydropteroate synthase in bacterial cells .

Comparative Analysis

Compound NameStructure FeaturesBiological ActivityReferences
Compound APyrimidine + SulfonylAnticancer
Compound BThioacetamideAntimicrobial
Target CompoundPyrimidine + Sulfonyl + ThioacetamideAnticancer & AntimicrobialThis Study

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidinone ring and thioether group exhibit nucleophilic substitution reactivity. Key observations include:

a. Thioether Sulfur Reactivity
The sulfur atom in the thioether linkage (C–S–C) undergoes nucleophilic displacement under alkaline conditions. For example:

  • Reaction with amines (e.g., piperidine) yields substituted pyrimidinone derivatives via C–S bond cleavage .

  • Halogenation with iodine in DMF replaces the thioether group with iodine, forming 2-iodopyrimidinone intermediates .

b. Pyrimidinone Ring Substitutions
The electron-deficient pyrimidinone ring facilitates substitutions at the C-5 position (adjacent to the sulfonyl group):

  • Nitration using HNO₃/H₂SO₄ introduces nitro groups at C-5, enhancing electrophilicity for further functionalization .

  • Palladium-catalyzed cross-coupling reactions (Suzuki, Heck) enable aryl/alkenyl group introduction .

Hydrolysis Reactions

Labile bonds in the molecule undergo hydrolysis under specific conditions:

Site Conditions Products Reference
Acetamide6M HCl, reflux (4h)2-((5-((4-Ethylphenyl)sulfonyl)-6-oxopyrimidin-2-yl)thio)acetic acid
Sulfonyl groupNaOH (aq), 80°CDesulfonated pyrimidinone + 4-ethylbenzenesulfinic acid
Thioether linkageH₂O₂, FeCl₃ (catalytic)Sulfoxide/sulfone derivatives (depending on oxidant strength)

Oxidation-Reduction Pathways

a. Sulfur Oxidation
The thioether sulfur is susceptible to oxidation:

  • Mild conditions (H₂O₂, RT): Forms sulfoxide (C–S(=O)–C) .

  • Strong conditions (mCPBA, 60°C): Yields sulfone (C–S(=O)₂–C) .

b. Pyrimidinone Ring Reduction
Catalytic hydrogenation (H₂, Pd/C) reduces the pyrimidinone ring to dihydropyrimidine, altering conformational flexibility .

Coupling Reactions

The acetamide’s NH group participates in coupling reactions:

  • HATU-mediated amide bond formation : Links to carboxylic acids, forming bis-amide derivatives .

  • Mitsunobu reaction : Converts secondary alcohols to ethers using DEAD/PPh₃ .

Interaction with Biological Targets

While primarily synthetic, the compound interacts enzymatically via:

  • Thymidylate synthase inhibition : Competes with dUMP for binding, disrupting DNA synthesis.

  • Dihydrofolate reductase binding : Stabilizes the NADPH-cofactor complex, reducing folate metabolism.

Comparative Reactivity with Analogues

Reactivity trends for structurally related compounds:

Structural Variation Reactivity Change Example
4-Ethylphenyl → 4-ChlorophenylIncreased sulfonyl group electrophilicityFaster hydrolysis under acidic conditions
Fluorophenyl → MethylphenylReduced steric hindrance at acetamide siteEnhanced coupling reaction yields

Comparison with Similar Compounds

Core Pyrimidinone Modifications

  • Target Compound :

    • 5-Position : 4-Ethylphenylsulfonyl group (electron-withdrawing, enhances polarity and hydrogen bonding).
    • 2-Position : Thioacetamide linkage to 3-fluoro-4-methylphenyl (moderate lipophilicity due to fluorine and methyl groups).
  • (881275-48-5): 5-Position: Cyano group (strong electron-withdrawing, smaller steric profile). 2-Position: Thioacetamide linked to 4-fluorophenyl (simpler aryl group with lower steric hindrance). Key Difference: The cyano group may reduce solubility compared to sulfonyl but improve membrane permeability.
  • (895645-16-6) :

    • 5-Position : 4-Chlorophenylsulfonyl (similar electron-withdrawing effect but with chlorine instead of ethyl).
    • 2-Position : 3,4-Dimethoxyphenyl (electron-donating methoxy groups enhance solubility but may reduce metabolic stability).

Aryl Substituent Variations

Compound Aryl Group on Acetamide Key Properties
Target Compound 3-Fluoro-4-methylphenyl Balanced lipophilicity, metabolic stability
(5.15) 4-Phenoxyphenyl Increased bulk, potential π-π stacking
(5.6) 2,3-Dichlorophenyl High electronegativity, may enhance binding
(883813-05-6) 3-Trifluoromethylphenyl Extreme lipophilicity, possible toxicity risks

Melting Points and Yields

Compound Yield (%) Melting Point (°C)
Target Compound N/A N/A
(5.15) 60 224–226
(5.6) 80 230–232
(585551-77-5) N/A N/A
  • Synthetic Efficiency: ’s 80% yield suggests optimized conditions for dichlorophenyl derivatives, possibly due to stabilized intermediates. Lower yields in (60%) may reflect steric challenges with phenoxyphenyl groups.

Spectroscopic and Analytical Data

  • (5.6) :

    • ¹H NMR : δ 12.50 (NH-3), 10.10 (NHCO), indicating strong hydrogen bonding.
    • Elemental Analysis : Matches theoretical values (C: 45.29% vs. 45.36% calculated), confirming purity.
  • (5.15): ¹H NMR: δ 12.45 (NH-3), 10.08 (NHCO), similar hydrogen bonding but with distinct aromatic splitting due to phenoxyphenyl.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how is its purity validated?

  • Answer : Synthesis typically involves nucleophilic substitution at the pyrimidinone thiol group. For example, refluxing intermediates (e.g., 6-oxo-1,6-dihydropyrimidine derivatives) with thioacetamide precursors in ethanol or DMSO under basic conditions (e.g., sodium acetate) yields the target compound . Purification via recrystallization (ethanol-dioxane mixtures) or column chromatography is standard. Purity is validated using:

  • 1H NMR (e.g., δ 12.50 ppm for NH protons, δ 4.12 ppm for SCH2 groups) .
  • Elemental analysis (C, N, S content; deviations >0.3% require re-purification) .
  • HPLC (>95% purity threshold) .

Q. How can researchers address low crystallinity during purification?

  • Answer : Low crystallinity may arise from solvent polarity mismatches. Optimize by:

  • Testing solvent mixtures (e.g., ethanol-dioxane 1:2) .
  • Gradual cooling of saturated solutions.
  • Using seed crystals or gradient recrystallization .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Answer :

  • 1H NMR in DMSO-d6 to detect NH protons (δ 10.08–12.50 ppm) and aromatic/alkyl groups .
  • Mass spectrometry (e.g., [M+H]+ peaks at m/z 344.21) to confirm molecular weight .
  • FT-IR for carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonyl (S=O, ~1150–1250 cm⁻¹) groups .

Advanced Research Questions

Q. How can discrepancies between calculated and observed elemental analysis data be resolved?

  • Answer : Discrepancies (e.g., C% ±0.3%) suggest incomplete purification or hygroscopicity. Mitigate by:

  • Re-crystallizing with anhydrous solvents.
  • Using alternative methods (e.g., combustion analysis coupled with mass spectrometry) .
  • Verifying stoichiometry via X-ray crystallography .

Q. What strategies optimize sulfonylation and thioether bond formation in this compound?

  • Answer :

  • Sulfonylation : Use 4-ethylbenzenesulfonyl chloride in DMF with catalytic DMAP at 0–5°C to minimize side reactions .
  • Thioether linkage : Employ thiourea or NaSH under inert atmosphere (N2/Ar) to prevent oxidation .
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Q. How should researchers design structure-activity relationship (SAR) studies for this compound?

  • Answer : Focus on modifying:

  • Sulfonyl group : Replace 4-ethylphenyl with electron-withdrawing groups (e.g., nitro) to assess solubility/bioactivity .
  • Thioether linker : Substitute with selenoether or oxygen analogs to study bond flexibility .
  • Validate changes using in vitro assays (e.g., enzyme inhibition, cytotoxicity) .

Q. What experimental approaches resolve conflicting NMR data (e.g., unexpected proton splitting)?

  • Answer : Contradictions may arise from tautomerism or solvent effects. Use:

  • 2D NMR (COSY, HSQC) to assign overlapping peaks .
  • Variable-temperature NMR to identify dynamic equilibria .
  • Deuterated solvents with varying polarities (e.g., CDCl3 vs. DMSO-d6) .

Q. How can stability under physiological conditions be evaluated for biological studies?

  • Answer : Conduct accelerated stability tests:

  • pH variation : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC .
  • Oxidative stress : Expose to H2O2 (0.3% v/v) and analyze by LC-MS for sulfoxide byproducts .
  • Thermal stability : Store at 40°C/75% RH for 4 weeks; assess crystallinity via PXRD .

Methodological Notes

  • Key Evidence : Synthesis (), structural analysis (), and biological testing () methodologies are derived from peer-reviewed journals (e.g., Journal of Applied Pharmaceutical Science) and PubChem.
  • Advanced Techniques : HSQC, LC-MS, and PXRD are emphasized for rigorous validation.

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